1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one CAS number and molecular weight
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one CAS number and molecular weight
This technical monograph provides an in-depth analysis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one , a bioactive diarylheptanoid.[1] This guide is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, pharmacological mechanisms, and experimental validation.
[1][2]
Executive Summary
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (CAS: 332371-82-1 ) is a naturally occurring linear diarylheptanoid found in Zingiberaceae species such as Aframomum letestuianum and Curcuma longa.[2][3] Structurally distinct from curcumin due to its mono-carbonyl "dien-3-one" core (lacking the 1,3-diketone system), it exhibits enhanced stability and specific reactivity as a Michael acceptor.
Key therapeutic potentials include antiproliferative activity against human fibrosarcoma (HT-1080) and colon carcinoma (26-L5) lines, anti-trypanosomal efficacy , and melanogenesis inhibition . Its mechanism is driven by the electrophilic
Chemical Identity & Physicochemical Properties[3][4]
| Property | Data |
| CAS Number | 332371-82-1 |
| IUPAC Name | (4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.35 g/mol |
| Structural Class | Linear Diarylheptanoid |
| Appearance | Yellow to off-white crystalline powder |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in Water |
| pKa | ~9.6 (Phenolic OH) |
Structural Analysis
Unlike curcumin (a 1,6-heptadiene-3,5-dione), this compound features a saturated C1-C2 ethylene bridge and a conjugated C4-C6 diene system adjacent to a C3 ketone. This specific saturation pattern alters its lipophilicity and metabolic stability compared to fully conjugated curcuminoids.
Tautomerism Note: In solution, this compound may exist in equilibrium with its enol forms, particularly if the C3 ketone is adjacent to an acidic proton, though the dien-one structure is the dominant stable tautomer.
Synthesis & Biosynthesis[4]
Natural Occurrence
The compound is a secondary metabolite isolated from the rhizomes and seeds of:
Total Synthesis Strategy (Claisen-Schmidt Condensation)
The most robust synthetic route involves a Claisen-Schmidt condensation between a protected 4-phenyl-2-butanone derivative and a cinnamaldehyde derivative. This "4+3" carbon strategy ensures the correct formation of the dienone system.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis strategy via Claisen-Schmidt condensation.
Pharmacology & Mechanism of Action[5]
Antiproliferative & Cytotoxic Activity
The compound demonstrates significant cytotoxicity against cancer cell lines.
Mechanism: The Michael Acceptor Motif
The biological activity is largely attributed to the
Signaling Mechanism Diagram
Figure 2: Pharmacological mechanism driven by electrophilic attack on protein thiols.
Experimental Protocols
Protocol A: Chemical Synthesis (General Procedure)
Objective: Synthesize the target diarylheptanoid via condensation.
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Protection: React 4-(4-hydroxyphenyl)-2-butanone and 4-hydroxycinnamaldehyde with dihydropyran (DHP) and PPTS in CH₂Cl₂ to generate THP-protected intermediates.
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Condensation:
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Dissolve the protected ketone (1.0 equiv) and protected aldehyde (1.1 equiv) in Ethanol.
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Add 10% NaOH (aq) dropwise at 0°C.
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Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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-
Workup: Neutralize with dilute HCl, extract with Ethyl Acetate, and dry over Na₂SO₄.
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Deprotection: Dissolve crude intermediate in Methanol with catalytic p-TsOH. Stir for 2 hours.
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Purification: Purify via silica gel column chromatography (Gradient: Hexane → 40% EtOAc/Hexane).
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Validation: Confirm structure via ¹H NMR (look for trans-coupling constants J ≈ 15-16 Hz for the diene system).
Protocol B: In Vitro Cell Viability Assay (MTT)
Objective: Determine ED₅₀ against HT-1080 cells.
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Seeding: Plate HT-1080 cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.
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Treatment: Prepare stock solution of the compound in DMSO. Dilute in media to final concentrations (1, 10, 50, 100 µM). Ensure final DMSO < 0.1%.
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Incubation: Treat cells for 48 hours.
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Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h at 37°C.
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Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
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Analysis: Calculate % viability relative to vehicle control and determine IC₅₀ using non-linear regression.
References
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Tane, P., et al. (2003). "Trypanocidal diarylheptanoids from Aframomum letestuianum." Journal of Natural Products, 66(3), 364-367.[7] Link
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Ali, M. S., et al. (2001). "Six new diarylheptanoids from the seeds of Alpinia blepharocalyx." Journal of Natural Products, 64(3), 289-293.[6] Link
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ChemFaces. (n.d.). "1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Datasheet." ChemFaces Catalog. Link
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Xu, G., & Li, S. (2004).[8] "Synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one." Journal of Lanzhou University (Natural Sciences). Link
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Matsumoto, T., et al. (2013). "Diarylheptanoids with inhibitory effects on melanogenesis from the rhizomes of Curcuma comosa in B16 melanoma cells."[6] Bioorganic & Medicinal Chemistry Letters, 23(18), 5178-5181. Link
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